molecular formula C14H20N2O2 B13769042 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 50341-98-5

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B13769042
CAS No.: 50341-98-5
M. Wt: 248.32 g/mol
InChI Key: PMDPZQIYJZLBFB-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be achieved through multicomponent reactions. One common method involves the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide react in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This reaction produces the desired compound along with other by-products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, particularly the D2 receptors . This interaction can modulate neurotransmitter release and influence various neurological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylaminoethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

50341-98-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-16(2)9-10-18-14(17)13-12-6-4-3-5-11(12)7-8-15-13/h3-6,13,15H,7-10H2,1-2H3

InChI Key

PMDPZQIYJZLBFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1C2=CC=CC=C2CCN1

Origin of Product

United States

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